Ethyl 6-bromo-5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C20H19BrO5. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by esterification and isobutyrylation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and bases (e.g., NaOH, K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 6-BROMO-2-METHYL-5-(PROPIONYLOXY)-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
ETHYL 6-BROMO-5-(ISOBUTYRYLOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H19BrO5 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-(2-methylpropanoyloxy)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H19BrO5/c1-4-25-21(24)18-14-10-17(27-20(23)12(2)3)15(22)11-16(14)26-19(18)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI Key |
ROLXXSDNXCGGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)C)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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